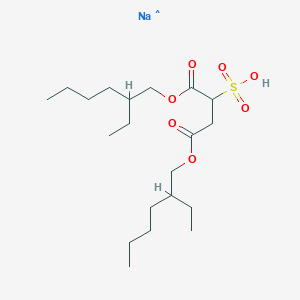

Dioctyl sulfosuccinate sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H38NaO7S |

|---|---|

Molecular Weight |

445.6 g/mol |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |

InChI Key |

ONBWNNUYXGJKKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Critical micelle concentration of Dioctyl sulfosuccinate sodium in aqueous solutions.

An In-Depth Technical Guide to the Critical Micelle Concentration of Dioctyl Sulfosuccinate Sodium (DOSS) in Aqueous Solutions

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound (DOSS)

This compound (DOSS), also known as docusate sodium or Aerosol OT (AOT), is a potent anionic surfactant widely employed across the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its chemical identity, C₂₀H₃₇NaO₇S, with a molecular weight of 444.56 g/mol , underpins its versatile functionality as an exceptional emulsifying, wetting, and dispersing agent.[1] The efficacy of DOSS is fundamentally linked to its amphiphilic nature, possessing both a water-loving (hydrophilic) sodium sulfosuccinate head and a water-fearing (hydrophobic) tail composed of two octyl ester groups.[2] This dual character drives its self-assembly in aqueous solutions, a phenomenon governed by a crucial parameter: the Critical Micelle Concentration (CMC).

The CMC is defined as the specific concentration of a surfactant at which individual molecules (monomers) begin to spontaneously aggregate to form organized colloidal structures known as micelles.[3] Below the CMC, DOSS monomers exist freely in the solution and adsorb at interfaces, such as the air-water interface, causing a sharp decrease in surface tension.[4] Above the CMC, the interfaces become saturated, and any additional surfactant molecules assemble into micelles, with properties like surface tension, conductivity, and osmotic pressure exhibiting an abrupt change in their concentration dependence.[3][4] Understanding and accurately determining the CMC of DOSS is paramount for optimizing formulations, ensuring product stability, and controlling performance in applications ranging from drug delivery systems to emulsion polymerization.[5]

The Physicochemical Principles of DOSS Micellization

The formation of micelles is a thermodynamically driven process aimed at minimizing the free energy of the system. In an aqueous environment, the hydrophobic dioctyl tails of DOSS disrupt the hydrogen-bonding network of water molecules, an energetically unfavorable state. To counteract this, the DOSS molecules self-assemble in such a way that the hydrophobic tails are sequestered from the water, forming a nonpolar core, while the hydrophilic sulfonate head groups are exposed to the aqueous phase, interacting favorably with water molecules.[2][6] This process, known as the hydrophobic effect, is the primary driving force for micellization.

The resulting micellar structure is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles. These aggregates are typically spherical at concentrations just above the CMC, but their shape can transition to ellipsoidal or rod-like at higher concentrations or under specific solution conditions.[7][8] The average number of DOSS monomers within a single micelle is referred to as the aggregation number, a key parameter for characterizing the micellar structure.[9][10]

Caption: Schematic of a DOSS micelle in aqueous solution.

Key Factors Influencing the CMC of DOSS

The precise CMC value is not an immutable constant but is highly sensitive to the physicochemical environment.[3] For researchers and formulators, understanding these influences is critical for experimental design and application success.

1. Effect of Temperature

For ionic surfactants like DOSS, the relationship between temperature and CMC is typically non-linear, often exhibiting a U-shaped curve where the CMC first decreases with rising temperature to a minimum, and then increases.[11][12] This behavior results from the complex interplay between the enthalpy and entropy of micellization. Initially, as temperature increases, the disruption of the structured water around the hydrophobic tails becomes more pronounced, favoring micellization (entropy-driven), thus lowering the CMC.[12] Beyond a certain temperature, the increased thermal energy and solubility of the monomers begin to disfavor aggregation, leading to a rise in the CMC.[11][13]

2. Effect of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), to a DOSS solution markedly decreases its CMC.[11][14] The added counter-ions (Na⁺) in the bulk solution reduce the electrostatic repulsion between the negatively charged sulfonate head groups on the micelle surface.[15] This "shielding" effect makes it energetically easier for monomers to aggregate, thus promoting micelle formation at a lower surfactant concentration.[11][14] This phenomenon is crucial in applications involving saline or buffered media. For example, the CMC of DOSS is reported to be approximately 0.17% in deionized water, but this value is lowered in saline solutions.[5][16]

Experimental Protocols for CMC Determination

Several robust experimental techniques can be employed to determine the CMC of DOSS. The choice of method depends on the specific properties of the system and available instrumentation.[17] Tensiometry, conductometry, and fluorescence spectroscopy are among the most reliable and widely used approaches.

Method 1: Surface Tensiometry

Principle: This is a direct and fundamental method based on the principle that surfactants lower the surface tension of a solvent.[18] As the concentration of DOSS increases, monomers adsorb at the air-water interface, causing a progressive decrease in surface tension. Once the surface is saturated and micelles begin to form (at the CMC), the concentration of free monomers in the solution remains relatively constant. Consequently, the surface tension plateaus.[4][19] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.[18]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of high-purity DOSS (e.g., 10 mM) in deionized water or the specific aqueous buffer of interest.

-

Serial Dilutions: Create a series of solutions with decreasing DOSS concentrations from the stock solution. It is advisable to use a logarithmic dilution series to ensure adequate data points around the expected CMC.

-

Instrumentation Setup: Calibrate a force tensiometer equipped with a Du Noüy ring or Wilhelmy plate according to the manufacturer's instructions.[20] Ensure the platinum ring or plate is meticulously cleaned (e.g., by flaming to red heat) to remove any organic contaminants.[20]

-

Measurement: For each dilution, starting from the most dilute solution to minimize contamination, measure the equilibrium surface tension. Allow the reading to stabilize before recording the value. Maintain a constant temperature throughout the experiment.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the DOSS concentration (log C). The plot will show two distinct linear regions. The CMC is determined from the intersection of the extrapolated lines of these two regions.[18][20]

Caption: Workflow for CMC determination by surface tensiometry.

Method 2: Conductivity Measurement

Principle: This method is highly suitable for ionic surfactants like DOSS.[18] It relies on the change in the electrical conductivity of the solution as micelles form. Below the CMC, DOSS exists as individual ions (dioctyl sulfosuccinate anion and Na⁺ cation), and the specific conductivity increases linearly with concentration as more charge carriers are added.[3] Above the CMC, newly added monomers form micelles. While micelles are charged, their larger size and the binding of counter-ions mean they are less mobile and thus less efficient charge carriers than free monomers.[3][21] This results in a decrease in the slope of the conductivity versus concentration plot. The break point corresponds to the CMC.[18]

Experimental Protocol:

-

Solution Preparation: Prepare a series of DOSS solutions in deionized water of known low conductivity, covering a concentration range below and above the expected CMC.

-

Instrumentation Setup: Calibrate a high-precision conductivity meter with a standard solution (e.g., KCl).[22] Place the sample in a thermostated vessel to maintain a constant temperature.

-

Measurement: Immerse the conductivity probe in the sample solution. Allow the reading to stabilize and record the specific conductivity. Thoroughly rinse and dry the probe between measurements.

-

Data Analysis: Plot the specific conductivity (κ) against the DOSS concentration. The resulting graph will display two linear segments with different slopes. The CMC is the concentration at which these two lines intersect.[18][22]

Caption: Workflow for CMC determination by conductivity.

Method 3: Fluorescence Spectroscopy with a Hydrophobic Probe

Principle: This highly sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence characteristics are sensitive to the polarity of its microenvironment.[23][24] In the aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar, hydrocarbon-like core of the DOSS micelles.[18][25] This environmental shift causes a distinct change in the pyrene fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is highly sensitive to solvent polarity. This I₁/I₃ ratio decreases significantly as pyrene moves from the aqueous phase to the micellar core.[26] A plot of the I₁/I₃ ratio versus surfactant concentration yields a sigmoidal curve, from which the CMC can be determined.[26]

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (e.g., 0.5 mM).[27]

-

Sample Preparation: Prepare a series of DOSS solutions across the desired concentration range. To each solution, add a small, constant aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 1-2 µM) to avoid affecting the micellization process itself.[23] Allow the solvent to evaporate if necessary.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene (typically around 334-339 nm).[27] Record the emission spectrum (e.g., from 350 to 450 nm).

-

Data Analysis: From each spectrum, determine the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Calculate the I₁/I₃ ratio for each DOSS concentration. Plot the I₁/I₃ ratio versus the logarithm of the DOSS concentration. The plot will show a sharp decrease. The CMC is often taken as the concentration at the midpoint of this transition.[18][26]

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Summary of DOSS CMC Data

The reported CMC of DOSS can vary based on the method of determination, temperature, and solution composition. The following table provides a summary of typical values found in the literature for easy reference.

| Property | Value | Conditions | Source(s) |

| CMC Range | 0.2 - 0.6 mM | Aqueous solution | [1] |

| CMC in Deionized Water | ~0.17% (w/v) (~3.8 mM) | 21°C | [5][16] |

| CMC in Saline Water | ~0.125% (w/v) (~2.8 mM) | 21°C | [5] |

| Effect of Electrolytes | CMC decreases with added salt | General observation | [11][14] |

| Effect of Temperature | U-shaped dependence | Ionic Surfactants | [11][28] |

Note: Conversions from % (w/v) to mM are approximated using the molecular weight of 444.56 g/mol .

Conclusion

The critical micelle concentration is a cornerstone property of this compound, dictating its behavior and efficacy as a surfactant. A thorough understanding of the principles of micellization, the factors that influence the CMC, and the robust experimental methods for its determination is essential for professionals in research, drug development, and industrial formulation. Techniques such as surface tensiometry, conductometry, and fluorescence spectroscopy provide reliable and complementary approaches to quantify this critical parameter. By carefully controlling variables like temperature and electrolyte concentration, scientists can precisely tune the performance of DOSS-based systems to meet the demands of a vast array of sophisticated applications.

References

- Di Meo, C., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. National Institutes of Health (NIH).

- Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture.

- ResearchGate. (n.d.). Measurement of Critical Micelle Concentration.

- Ismail, K., et al. (n.d.). Micellization Behaviour of Sodium Dodecylsulfate and Dioctyl Sulfosuccinate in the presence of Sodium Salicylate.

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

- Patsnap Synapse. (2024). What is the mechanism of Dioctyl Sodium Sulfosuccinate?.

- GREEN AGROCHEM. (n.d.). Sodium Dioctyl Sulfosuccinate (DOSS).

- Ataman Kimya. (n.d.). SODIUM DIOCTYL SULFOSUCCINATE.

- Kundu, S., et al. (2014). Tetraalkylammonium ion induced micelle-to-vesicle transition in aqueous sodium dioctylsulfosuccinate solutions. Soft Matter (RSC Publishing).

- Steffy, D., et al. (2012). Investigating the effectiveness of the surfactant dioctyl sodium sulfosuccinate to disperse oil in a changing marine environment. ResearchGate.

- Slideshare. (n.d.). Method of Determination of CMC.

- ResearchGate. (n.d.). CMC and surface active properties of SDOSS.

- ResearchGate. (2025). Structure of Micelles Calcium Didodecyl Sulfate: A SAXS Study.

- R Discovery. (1987). Effect of Temperature and Aprotic Solvents on the CMC of Sodium Dodecyl Sulphate.

- ResearchGate. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies.

- National Institutes of Health (NIH). (2017). Core-shell Structure and Aggregation Number of Micelles Composed of Amphiphilic Block Copolymers and Amphiphilic Heterografted Polymer Brushes Determined by Small-Angle X-ray Scattering.

- Biosciences Biotechnology Research Asia. (2022). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs.

- Nail IB®. (n.d.). How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased?.

- Semantic Scholar. (n.d.). Fluorescence technique for the determination of low critical micelle concentrations.

- ResearchGate. (2025). (PDF) Effect of Temperature and Electrolytes on c.m.c.

- Semantic Scholar. (n.d.). Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic.

- FCT. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe.

- National Institutes of Health (NIH). (n.d.). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples.

- Nepal Journals Online. (n.d.). DETERMINATION OF CRITICAL MICELLE CONCENTRATION OF SODIUM DODECYL SULPHATE IN DISTILLED WATER AT 298.15K BY SURFACE TENSION MEASUREMENTS.

- Pharmaceutical. (n.d.). Factors affecting critical micelle concentration and micellar size.

- National Institutes of Health (NIH). (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study.

- Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF.

- USA KINO. (2020). How to measure surface tension and CMC (Critical Micelle Concentration).

- ResearchGate. (2025). Temperature Dependant Micellization of AOT in Aqueous Medium: Effect of the Nature of Counterions.

- Wikipedia. (n.d.). Critical micelle concentration.

- ResearchGate. (2025). Effect of electrolytes on the physicochemical behaviour of sodium dodecyl sulphate micelles.

- National Institutes of Health (NIH). (2009). Effects of Surfactant and Electrolyte Concentrations on Bubble Formation and Stabilization.

- ResearchGate. (n.d.). Tensiometric determination of the CMC of AOT at different temperatures.

- ResearchGate. (n.d.). Correlation of the aggregation number of the micelles with surfactant concentration.

- ResearchGate. (n.d.). Aggregation number of the micellar aggregates. Showing the largest aggregates.

- Wikipedia. (n.d.). Aggregation number.

Sources

- 1. This compound Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]

- 3. justagriculture.in [justagriculture.in]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Dioctyl Sulfosuccinate (DOSS) – GREEN AGROCHEM [greenagrochem.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Core-shell Structure and Aggregation Number of Micelles Composed of Amphiphilic Block Copolymers and Amphiphilic Heterografted Polymer Brushes Determined by Small-Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aggregation number - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Effects of surfactant and electrolyte concentrations on bubble formation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 19. nepjol.info [nepjol.info]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Method of Determination of CMC | PPT [slideshare.net]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. Fluorescence technique for the determination of low critical micelle concentrations | Semantic Scholar [semanticscholar.org]

- 25. mattersofmatter.eu [mattersofmatter.eu]

- 26. agilent.com [agilent.com]

- 27. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Understanding the amphiphilic nature of Dioctyl sulfosuccinate sodium.

An In-Depth Technical Guide to the Amphiphilic Nature of Dioctyl Sulfosuccinate Sodium (DOSS)

Foreword

This compound (DOSS), also known as docusate sodium, is a profoundly versatile anionic surfactant whose utility spans pharmaceuticals, cosmetics, and industrial applications.[1][2] Its efficacy is rooted in its distinct amphiphilic architecture, which allows it to masterfully manipulate the interface between immiscible phases. This guide provides a deep dive into the core principles governing the amphiphilic nature of DOSS. We will move beyond a mere description of its properties to an exploration of the underlying chemical physics and its practical implications for researchers, scientists, and drug development professionals. The focus here is not just on the "what," but the "why"—providing the causal links between molecular structure, physicochemical behavior, and formulation performance.

The Molecular Architecture: A Duality of Function

The functionality of any surfactant is dictated by its molecular structure. DOSS (Chemical Formula: C₂₀H₃₇NaO₇S) is an elegant example of this principle, possessing a distinct hydrophilic (water-loving) head and two hydrophobic (water-repelling) tails.[3][4] This dual character is the cornerstone of its amphiphilicity.

-

The Hydrophilic Head: The molecule's polarity is conferred by the sodium sulfonate group (-SO₃⁻Na⁺). This ionic group readily interacts with polar solvents, particularly water, through strong ion-dipole interactions, anchoring this portion of the molecule in the aqueous phase.

-

The Hydrophobic Tails: Two branched 2-ethylhexyl ester groups constitute the non-polar, lipophilic portion of the molecule.[1] These long hydrocarbon chains are sterically hindered and create a significant hydrophobic volume. They are repelled by water and preferentially interact with non-polar substances like oils, lipids, and air.

This specific "twin-tailed" structure is critical. Unlike single-tailed surfactants, the two bulky octyl chains provide a greater cross-sectional area, which influences its packing at interfaces and its efficiency in reducing surface and interfacial tension.

Caption: Self-assembly of DOSS monomers into a micelle above the CMC.

Physicochemical Data Summary

The following table summarizes key quantitative data for DOSS, providing a reference for formulation development and experimental design.

| Property | Value | Significance in Application |

| Molecular Weight | 444.56 g/mol [4] | Essential for calculating molar concentrations and stoichiometric relationships. |

| CMC in Water | 0.2 - 0.6 mM [4] | Low CMC indicates high efficiency; it acts as a surfactant at low concentrations. |

| Surface Tension | ~25-30 mN/m (at 0.1% in water) [4] | Demonstrates potent ability to reduce water's surface tension (~72 mN/m), key for wetting and emulsification. |

| Solubility | Sparingly soluble in water; freely soluble in ethanol and glycerol. [3] | Dictates solvent choice for stock solutions and formulation bases. |

| pH Stability Range | Stable between pH 4 to 9. [4] | Defines the pH range where the molecule avoids hydrolysis of its ester linkages, ensuring formulation stability. |

Core Applications in Research and Drug Development

The amphiphilic properties of DOSS translate directly into its widespread use.

3.1. Emulsification and Formulation Stability

DOSS is a highly effective emulsifying agent, critical for stabilizing mixtures of oil and water. [3]In oil-in-water (o/w) emulsions, DOSS molecules form a protective film around the dispersed oil droplets. The hydrophobic tails penetrate the oil phase, while the ionic hydrophilic heads remain in the continuous aqueous phase. This creates a charge-charge repulsion between droplets, preventing them from coalescing and leading to a stable, homogenous formulation. This principle is fundamental to the creation of creams, lotions, and other semi-solid dosage forms. [1][5]

Caption: Workflow for creating a stable emulsion using DOSS.

3.2. Mechanism as a Stool Softener

In its most common pharmaceutical application, DOSS functions as a stool softener. [1]This is a direct consequence of its wetting and emulsifying properties. By lowering the surface tension of the aqueous-fecal interface in the colon, DOSS allows water and dietary fats to better penetrate and mix with the stool. [6]This hydration softens the fecal mass, making it easier to pass and is mechanistically distinct from stimulant laxatives.

3.3. Role in Advanced Drug Delivery

The self-assembling nature of DOSS makes it a valuable tool in creating advanced drug delivery systems, such as microemulsions. [6]These are clear, thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant. DOSS can be used to form microemulsions that can encapsulate poorly water-soluble drugs, enhancing their solubility and potentially their oral bioavailability. [6]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

A self-validating system is crucial for trustworthy results. This protocol for determining the CMC of DOSS using surface tensiometry incorporates system suitability checks to ensure data integrity.

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached and micelles form, the surface tension remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.

Materials & Equipment:

-

This compound (DOSS), high purity grade (≥98.5%) [3]* Deionized water (conductivity ≤ 5 µS/cm) [7]* Precision analytical balance (±0.0001 g)

-

Volumetric flasks (Class A)

-

Glassware (thoroughly cleaned to be free of surfactants)

-

Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

Methodology:

-

System Suitability Check:

-

Measure the surface tension of the deionized water. The value should be 72.0 ± 1.0 mN/m at 25°C. If not, the water source or glassware cleanliness is compromised.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

-

Preparation of Stock Solution:

-

Accurately weigh a suitable amount of DOSS to prepare a stock solution at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Dissolve the DOSS in a known volume of deionized water in a volumetric flask. Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Prepare a series of at least 15-20 dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC (e.g., from 0.01 mM to 5 mM). Using a logarithmic dilution series is often most effective.

-

-

Surface Tension Measurement:

-

Starting with the most dilute solution and progressing to the most concentrated, measure the surface tension of each sample.

-

Allow each solution to equilibrate for 2-5 minutes before measurement to ensure monomers have migrated to the interface.

-

Rinse the ring/plate thoroughly with deionized water and the next sample solution between measurements to prevent cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension (y-axis) against the logarithm of the DOSS concentration (x-axis).

-

The resulting graph should show two distinct linear regions. The first region will have a steep negative slope, and the second region (post-CMC) will be nearly horizontal.

-

The CMC is determined by the intersection of the two lines fitted to these regions.

-

Interaction with Biological Membranes

The interaction of surfactants with biological membranes is a critical area of study for drug delivery and toxicology. As an amphiphilic molecule, DOSS can intercalate into the lipid bilayer of cell membranes. [10][11]At low concentrations, this may increase membrane fluidity. However, at concentrations approaching or exceeding its CMC, DOSS can disrupt membrane integrity by solubilizing lipids and membrane proteins, potentially leading to cell lysis. [12]This mechanism is concentration-dependent and is a key consideration in assessing its biocompatibility and potential for cytotoxicity in pharmaceutical formulations. [13][14]

References

- Title: DIOCTYL SODIUM SULFOSUCCINATE Source: Food and Agriculture Organization of the United N

- Title: What is the mechanism of Dioctyl Sodium Sulfosuccinate?

- Title: Dioctyl Sodium Sulfosuccinate Source: PubChem, N

- Title: SODIUM DIOCTYL SULFOSUCCINATE Source:

- Title: Dioctyl sodium sulfosuccinate – Knowledge and References Source: Taylor & Francis Online URL:[Link]

- Title: Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT)

- Title: Dioctyl Sodium Sulfosuccinate (DOSS) Source: IZH Company URL:[Link]

- Title: The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio) Source: PubMed URL:[Link]

- Title: DOSS Dioctyl Sodium Sulfosuccinate Emulsifier in UAE Source: BosTech Polymers URL:[Link]

- Source: U.S.

- Title: Nanoparticle Interaction with Biological Membranes: Does Nanotechnology present a Janus Face?

- Title: Preparation method of dioctyl sodium sulfosuccinate Source: Google Patents URL

- Title: Safety Data Sheet: this compound solution Source: Chemos GmbH & Co.KG URL:[Link]

- Title: Parallel quantitation of salt dioctyl sodium sulfosuccinate (DOSS) and fingerprinting analysis of dispersed oil in aqueous samples Source: PubMed URL:[Link]

- Title: Multiple input–multiple output (MIMO) designs in two-component signalling systems of Mycobacterium tuberculosis Source: FEMS Microbiology Reviews, Oxford Academic URL:[Link]

- Title: The concentration and magnitude of the CMCs of DOSS in salt water and...

- Title: DIOCTYL SODIUM SULFOSUCCINATE Source:

- Title: Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study Source: RSC Publishing URL:[Link]

- Title: Sodium Dioctyl Sulfosuccinate (CAS Reg. No. 577-11-7); Tolerance Exemption Source: Federal Register URL:[Link]

- Title: Progress of coproporphyrin as an endogenous biomarker for transporter-mediated drug-drug interactions Source: Frontiers in Pharmacology URL:[Link]

- Title: HPLC Separation of Sodium, Dioctyl Sulfosuccinic Acid, and Sulfosuccinic Acid Source: SIELC Technologies URL:[Link]

- Title: Analytical Techniques in Solid-state Characterization Source: ResearchG

- Title: PSD over time for (A) formulation 1 (surfactant: DOSS 0.05% w/v; polymer)

- Title: Nanoparticle interaction with biological membranes: does nanotechnology present a Janus face? Source: PubMed URL:[Link]

- Title: Potential Application of Dioctyl Sodium Sulfosuccinate Salt (DOSS)–Saponin Binary Dispersant in Oil Spill Remediation Source: University of Ghana URL:[Link]

- Title: Analytical Methods to Characterize of Solid Forms Source: Slideshare URL:[Link]

- Title: An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aqu

- Title: Nanoparticle Interaction with Biological Membranes: Does Nanotechnology Present a Janus Face?

- Title: Stability of dioctyl sulfosuccinate (DOSS)

- Title: Advanced Analytical Methods to Characterize Liposome Drug Products Source: Center for Research on Complex Generics URL:[Link]

- Title: The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio)

Sources

- 1. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]

- 2. atamankimya.com [atamankimya.com]

- 3. fao.org [fao.org]

- 4. This compound Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

A Comprehensive Guide to the Nomenclature of Dioctyl Sulfosuccinate Sodium for Researchers and Drug Development Professionals

Executive Summary: Beyond a Single Name

In the multifaceted worlds of pharmaceutical development, materials science, and chemical research, precise communication is paramount. The compound commonly known as dioctyl sulfosuccinate sodium is a cornerstone anionic surfactant, prized for its exceptional wetting, emulsifying, and dispersing properties. However, its utility across diverse scientific domains has led to a proliferation of synonyms, alternative names, and acronyms. A researcher in drug formulation may know it as "docusate sodium," while a colloid scientist synthesizing nanoparticles will likely search for "Aerosol-OT" or "AOT." This divergence in nomenclature can create informational silos, hindering comprehensive literature reviews and interdisciplinary collaboration.

This technical guide provides an in-depth exploration of the varied terminology for this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the scientific literature with confidence, ensuring no critical data is missed due to a simple variation in naming. We will delve into its formal chemical identity, explore the contextual reasons behind its many names, and provide practical analytical guidance.

Core Chemical Identity: The Unifying Structure

Regardless of the name used, the molecule's identity is defined by its chemical structure and unique identifiers. Understanding these fundamentals is the first step to demystifying its nomenclature.

-

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry is sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate .[1][2][3] This name precisely describes the arrangement of every atom in the molecule.

-

CAS Registry Number®: The most definitive identifier is its CAS number, 577-11-7 .[3][4][5][6][7][8][9][10][11] This unique numerical identifier is assigned by the Chemical Abstracts Service and is consistent across all databases and scientific literature, making it the gold standard for substance identification.

The molecule's amphiphilic nature, arising from its twin nonpolar (2-ethylhexyl) hydrocarbon tails and its polar anionic sulfosuccinate headgroup, is the source of its functionality as a potent surfactant.[6][14]

The Landscape of Synonyms: A Field-Specific Lexicon

The choice of name for this compound is heavily dependent on the scientific or industrial context. An effective literature search strategy must account for this variability.

Pharmaceutical and Medical Terminology

In medical and pharmaceutical contexts, the name docusate sodium is overwhelmingly preferred.[5][12][15][16] This is its designated United States Adopted Name (USAN) and British Approved Name (BAN).[3] Its primary application in this field is as a stool softener and excipient.[15][17][18]

-

Common Pharmaceutical Names: Docusate Sodium, Docusate[1][15][16]

-

Common Brand Names: Colace, Col-Rite, Correctol, Dulcolax Stool Softener, Docusil, Phillips' Liqui Gels.[16][17][[“]][20][21]

Chemical and Industrial Terminology

In general chemistry, food science, and industrial applications, names that are more descriptive of the chemical structure are common.

-

Primary Chemical Names: Dioctyl sodium sulfosuccinate, Sodium dioctyl sulfosuccinate.[4][10][12]

-

Structural Synonyms: Bis(2-ethylhexyl) sulfosuccinate sodium salt, Sodium bis(2-ethylhexyl)sulfosuccinate.[2][3][4][12]

Research and Materials Science Terminology

Within the specialized fields of colloid science, nanoparticle synthesis, and physical chemistry, a historical trade name has become the de facto standard.

The name "Aerosol OT" originates from its commercialization as a detergent by American Cyanamid in 1937.[1] Its unique ability to form stable reverse micelles and microemulsions without a co-surfactant has made it a subject of intensive study, cementing the "AOT" designation in this body of literature.[1][11][22][24]

Common Acronyms

For brevity, several acronyms are used across all fields, which can be a source of confusion if not properly defined.

The following diagram illustrates the relationships between these various identifiers and names.

Caption: Nomenclature map for CAS 577-11-7.

Physicochemical Properties and Functional Roles

The compound's various names all refer to a substance with a specific set of properties that dictate its function across applications. Understanding these properties provides the causal link between its structure and its utility.

| Property | Value / Description | Functional Consequence | Key Applications |

| Appearance | White, waxy, plastic-like solid.[8][12] | Ease of handling in solid formulations. | Tablet manufacturing, powdered products. |

| Solubility | Sparingly soluble in water (1.5 g/100 mL at 25°C); freely soluble in organic solvents like alcohol and chloroform.[8][12] | Allows for use in both aqueous and non-aqueous systems. | Emulsions, suspensions, organic-phase synthesis. |

| Nature | Anionic Surfactant.[12][14] | Reduces surface and interfacial tension by adsorbing at interfaces. | Wetting agent, emulsifier, dispersant, detergent.[14][18][25] |

| Critical Micelle Concentration (CMC) | ~0.02% (w/v) in aqueous solution.[26] | Above this concentration, self-assembles into micelles, enabling solubilization of poorly soluble compounds. | Solubilizing agent for APIs, drug delivery systems.[18][26][27] |

| Mechanism (Pharmaceutical) | Acts as a surfactant in the bowel, allowing water and fats to penetrate the stool, thereby softening it.[17] | Functions as an emollient laxative (stool softener). | Treatment and prevention of constipation.[17] |

| Mechanism (Research) | Forms reverse micelles in nonpolar solvents, creating nano-sized aqueous pools.[11][22][28] | Acts as a "nanoreactor" for the controlled synthesis of nanoparticles. | Nanomaterial synthesis, microemulsion-based reactions.[7][22][28] |

Experimental Protocol: Quantification of Docusate Sodium in a Pharmaceutical Formulation by HPLC

To ensure product quality and meet regulatory standards, accurate quantification of docusate sodium in a final formulation is critical. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method. The following protocol outlines a self-validating system for this purpose.

Principle: This method utilizes reverse-phase HPLC to separate docusate sodium from other formulation excipients. Detection is achieved using a UV detector, as the compound exhibits absorbance at lower wavelengths. An alternative, more sensitive approach for complex matrices involves post-column ion-pair extraction or mass spectrometry.[29][30]

1. Reagents and Materials:

-

Docusate Sodium Reference Standard (USP grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

Phosphoric Acid (ACS grade)

-

0.45 µm Syringe Filters (PTFE or nylon)

2. Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Analytical Balance.

-

Volumetric flasks and pipettes.

3. Chromatographic Conditions:

-

Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 3 minutes, return to 60% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 10 µL.

4. Standard Preparation (Self-Validation Check):

-

Stock Standard (1000 µg/mL): Accurately weigh 50 mg of Docusate Sodium Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standards: Prepare a series of calibration standards (e.g., 50, 100, 200, 400, 600 µg/mL) by diluting the stock standard with the initial mobile phase composition (60:40 Acetonitrile:Water). The linearity of the resulting calibration curve (R² > 0.999) provides an internal validation of the method's accuracy.

5. Sample Preparation:

-

Accurately weigh a portion of the formulation (e.g., powder from 10 capsules, an aliquot of liquid) equivalent to approximately 50 mg of docusate sodium into a 50 mL volumetric flask.

-

Add ~30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction.

-

Allow the solution to cool to room temperature, then dilute to volume with methanol. Mix thoroughly.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis and Calculation:

-

Inject the prepared standards and samples onto the HPLC system.

-

Identify the docusate sodium peak in the sample chromatogram by comparing its retention time to that of the standards.

-

Construct a calibration curve by plotting the peak area of the standards versus their concentration.

-

Calculate the concentration of docusate sodium in the sample using the linear regression equation from the calibration curve.

The workflow for this analytical protocol is visualized below.

Sources

- 1. Docusate - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. drugs.com [drugs.com]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. strem.com [strem.com]

- 8. fao.org [fao.org]

- 9. This compound salt | 577-11-7 [chemicalbook.com]

- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. atamankimya.com [atamankimya.com]

- 13. Dioctyl Sodium Sulfosuccinate | C20H37NaO7S | CID 517065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ataman-chemicals.com [ataman-chemicals.com]

- 15. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Docusate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. What is Dioctyl Sodium Sulfosuccinate used for? [synapse.patsnap.com]

- 18. Docusate Sodium - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 19. consensus.app [consensus.app]

- 20. Docusate sodium (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 21. drugs.com [drugs.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. southernscientificireland.com [southernscientificireland.com]

- 26. Effect of docusate sodium on drug release from a controlled-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 28. researchgate.net [researchgate.net]

- 29. Determination of sodium dioctylsulfosuccinate in dry beverage bases by liquid chromatography with post-column ion-pair extraction and absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dioctyl Sulfosuccinate Sodium: Molecular Structure, Chemical Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of dioctyl sulfosuccinate sodium (DOSS), a widely utilized anionic surfactant. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of DOSS, its synthesis, analytical quantification, and its critical role in modern pharmaceutical formulations. The insights provided herein are grounded in established scientific literature and practical application, aiming to equip the reader with a robust understanding of this versatile excipient.

Fundamental Chemistry of this compound

This compound, also known as docusate sodium, is the sodium salt of the dioctyl ester of sulfosuccinic acid.[1] Its chemical formula is C₂₀H₃₇NaO₇S, with a molecular weight of 444.56 g/mol .[2]

The defining characteristic of the DOSS molecule is its amphiphilic nature, possessing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) region. This dual character is central to its function as a surfactant. The molecule consists of two non-polar, eight-carbon octyl ester groups that form the hydrophobic tail, and a highly polar sodium sulfonate group which constitutes the hydrophilic head.[3] This unique structure allows DOSS to position itself at the interface between immiscible phases, such as oil and water, thereby reducing surface and interfacial tension.[3]

dot graph "Molecular_Structure_of_Dioctyl_Sulfosuccinate_Sodium" { layout=neato; node [shape=plaintext];

// Define nodes for atoms Na [label="Na+", pos="0,2!", fontcolor="#202124"]; S [label="S", pos="2,0!", fontcolor="#202124"]; O1 [label="O", pos="1.5,-1!", fontcolor="#202124"]; O2 [label="O", pos="3,-0.5!", fontcolor="#202124"]; O3 [label="O-", pos="2.5,1!", fontcolor="#202124"]; C1 [label="CH", pos="4,0!", fontcolor="#202124"]; C2 [label="CH2", pos="5,0.5!", fontcolor="#202124"]; C3 [label="C", pos="6,0!", fontcolor="#202124"]; O4 [label="O", pos="6.5,-1!", fontcolor="#202124"]; O5 [label="O", pos="7,0.5!", fontcolor="#202124"]; C4 [label="CH2", pos="8,0!", fontcolor="#202124"]; C5 [label="CH", pos="9,0.5!", fontcolor="#202124"]; C6 [label="CH2", pos="8.5,1.5!", fontcolor="#202124"]; C7 [label="CH3", pos="9,2!", fontcolor="#202124"]; C8 [label="(CH2)3", pos="10,0!", fontcolor="#202124"]; C9 [label="CH3", pos="11,0!", fontcolor="#202124"]; C10 [label="C", pos="4.5,-1.5!", fontcolor="#202124"]; O6 [label="O", pos="4,-2.5!", fontcolor="#202124"]; O7 [label="O", pos="5.5,-1.5!", fontcolor="#202124"]; C11 [label="CH2", pos="6.5,-2!", fontcolor="#202124"]; C12 [label="CH", pos="7.5,-1.5!", fontcolor="#202124"]; C13 [label="CH2", pos="7,-0.5!", fontcolor="#202124"]; C14 [label="CH3", pos="7.5,0!", fontcolor="#202124"]; C15 [label="(CH2)3", pos="8.5,-2!", fontcolor="#202124"]; C16 [label="CH3", pos="9.5,-2!", fontcolor="#202124"];

// Define edges for bonds S -- O1; S -- O2; S -- O3; S -- C1; C1 -- C2; C2 -- C3; C3 -- O4; C3 -- O5; O5 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C5 -- C8; C8 -- C9; C1 -- C10; C10 -- O6; C10 -- O7; O7 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C12 -- C15; C15 -- C16; }

Caption: Molecular Structure of this compound.Physicochemical Properties

A thorough understanding of the physicochemical properties of DOSS is paramount for its effective application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₇NaO₇S | [2] |

| Molecular Weight | 444.56 g/mol | [2] |

| Appearance | White, wax-like solid | [1] |

| Solubility in Water | 14 g/L at 25°C, increasing to 55 g/L at 70°C | [4] |

| Melting Point | 173-179 °C | [5] |

| Critical Micelle Concentration (CMC) | 0.2 to 0.6 mM | [6] |

Synthesis of this compound

The synthesis of DOSS is typically a two-stage process involving esterification followed by sulfonation.[7] This process can be adapted for both laboratory and industrial-scale production.

Caption: General workflow for the synthesis of DOSS.

Experimental Protocol for Laboratory-Scale Synthesis

The following protocol outlines a representative procedure for the synthesis of DOSS in a laboratory setting.[8][9][10]

Stage 1: Esterification of Maleic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine maleic anhydride (1 molar equivalent) and 2-ethylhexanol (2.1 molar equivalents). Toluene can be used as an azeotropic solvent to facilitate water removal.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 0.5-1% by weight of the reactants).

-

Heating and Reaction: Heat the mixture to reflux. The water produced during the esterification reaction will be collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected and can be confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be neutralized with a base, such as sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield dioctyl maleate as an oily liquid.

Stage 2: Sulfonation of Dioctyl Maleate

-

Reaction Setup: In a separate reaction vessel, dissolve the synthesized dioctyl maleate in a suitable solvent, such as a mixture of ethanol and water.

-

Addition of Sulfonating Agent: Add a solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) in water to the dioctyl maleate solution.

-

Heating and Reaction: Heat the mixture to reflux for several hours. The progress of the sulfonation reaction can be monitored by measuring the disappearance of the double bond in dioctyl maleate using techniques like Fourier-transform infrared spectroscopy (FTIR) or by titrating the remaining bisulfite.

-

Isolation and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude DOSS may be purified by recrystallization from a suitable solvent system or by other purification techniques to obtain the final product as a white, waxy solid.

Analytical Methodologies for Quantification

Accurate quantification of DOSS is crucial for quality control in manufacturing and for its application in research and drug development. Several analytical techniques can be employed for this purpose.

Titrimetric Analysis

A classic and reliable method for the quantification of anionic surfactants like DOSS is a two-phase titration.[11]

Principle: This method involves the titration of the anionic surfactant (DOSS) with a standard solution of a cationic surfactant, such as tetrabutylammonium iodide, in the presence of a mixed indicator (e.g., bromophenol blue) and a two-phase solvent system (e.g., chloroform and water). The endpoint is indicated by a color change in the organic phase.

Step-by-Step Protocol:

-

Preparation of Standard Solution: Accurately weigh a known amount of DOSS reference standard and dissolve it in a known volume of deionized water to prepare a standard solution of a specific molarity.

-

Sample Preparation: Dissolve a precisely weighed amount of the DOSS sample in deionized water.

-

Titration Setup: In a stoppered flask, add a known volume of the DOSS sample solution, the two-phase solvent system (chloroform and water), and the mixed indicator solution.

-

Titration: Titrate the sample with a standardized solution of tetrabutylammonium iodide with vigorous shaking after each addition. The endpoint is reached when the color of the chloroform layer changes from blue to colorless.

-

Calculation: The concentration of DOSS in the sample is calculated based on the volume of the titrant used and the stoichiometry of the reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of DOSS, especially in complex matrices.[2][8]

Principle: Reversed-phase HPLC is commonly used, where DOSS is separated on a non-polar stationary phase with a polar mobile phase. Detection can be achieved using various detectors, including UV-Vis, evaporative light scattering detector (ELSD), or mass spectrometry (MS).

Step-by-Step Protocol:

-

Column: A C18 or a specialized reverse-phase column like Newcrom R1 is typically used.[2]

-

Mobile Phase: A common mobile phase consists of a gradient mixture of acetonitrile and water, often with an additive like phosphoric acid or formic acid to improve peak shape.[2]

-

Sample Preparation: The sample containing DOSS is dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45 µm filter before injection.

-

Injection and Separation: A specific volume of the sample is injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.

-

Detection and Quantification: The eluting DOSS is detected by a suitable detector. Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.

Applications in Drug Development

The unique properties of DOSS make it a valuable excipient in a wide range of pharmaceutical formulations, from oral solid dosage forms to advanced drug delivery systems.[12]

Role as a Wetting Agent and Solubilizer

In tablet and capsule formulations, DOSS acts as a wetting agent, facilitating the penetration of water into the solid dosage form, which in turn promotes disintegration and dissolution of the active pharmaceutical ingredient (API).[13] This is particularly beneficial for poorly water-soluble drugs, where dissolution is the rate-limiting step for absorption.[13]

Enhancing Drug Permeability

DOSS has been shown to enhance the absorption of poorly permeable drugs across biological membranes.[3] The proposed mechanism involves a temporary and reversible increase in membrane permeability.[3] This effect is attributed to the surfactant's ability to interact with the lipid bilayer of cell membranes, transiently disrupting its structure and allowing for increased drug passage.

Caption: Mechanism of DOSS as a drug permeability enhancer.

Formulation of Microemulsions and Nanoparticles

DOSS is a key component in the formulation of microemulsions and nanoparticles for oral drug delivery.[14][15] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[14] They can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the gastrointestinal tract and enhancing their absorption. DOSS, with its ability to form stable microemulsions, is instrumental in developing these advanced drug delivery systems.[14][15]

Toxicological Profile and Safety Considerations

A comprehensive understanding of the toxicological profile of DOSS is essential for its safe use in pharmaceutical and other applications.

| Toxicological Endpoint | Result | Reference |

| Acute Oral LD₅₀ (Rat) | 1.9 g/kg | [4] |

| Skin Irritation (Rabbit) | Minimal irritation at 10%; moderate to severe on abraded skin at 1%, 5%, and 25% | [4] |

| Eye Irritation | Severe irritant at concentrations of 25% or higher; little to no irritation at 10% and less | [4] |

| Mutagenicity (Ames test) | Non-mutagenic | [4] |

| Reproductive Toxicity (Rat) | No adverse effects on reproductive function or progeny at up to 1.0% in the diet | [4][16] |

While generally regarded as safe for its intended uses, appropriate handling procedures should be followed, especially when working with the pure compound or concentrated solutions. This includes the use of personal protective equipment such as gloves and eye protection to avoid skin and eye irritation.[17]

Conclusion

This compound is a remarkably versatile and effective anionic surfactant with a well-established role in drug development and various other industries. Its unique amphiphilic molecular structure underpins its functionality as a wetting agent, solubilizer, and permeability enhancer. A thorough understanding of its synthesis, analytical quantification, and physicochemical properties, as detailed in this guide, is fundamental for its rational and successful application in the formulation of safe and effective pharmaceutical products. As drug delivery technologies continue to advance, the utility of well-characterized excipients like DOSS will undoubtedly remain of paramount importance.

References

- Khalafallah, N., Gouda, M. W., & Khalil, S. A. (1975). Effect of surfactants on absorption through membranes IV: effects of dioctyl sodium sulfosuccinate on absorption of a poorly absorbable drug, phenolsulfonphthalein, in humans. Journal of Pharmaceutical Sciences, 64(6), 991–994. [Link]

- SIELC Technologies. (n.d.). Separation of Dioctyl sodium sulfosuccinate on Newcrom R1 HPLC column.

- Scientific Information Database (SID). (n.d.). The synthesis of the anionic sodium dioctyl sulfossuccinate surfactant and the study of catalytic activity of the amberlyst-15.

- Ataman Kimya. (n.d.). DIOCTYL SODIUM SULPHOSUCCINATE.

- CIR Expert Panel. (2013). RE-REVIEW Safety Assessment of Alkyl Sulfosuccinate Salts as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

- Ghoneim, A. M., El-Gazayerly, O. N., & Abdel-Halim, S. A. (2003). Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery. AAPS PharmSciTech, 4(1), E11. [Link]

- Citeline News & Insights. (1984, June 18). DIOCTYL SODIUM SULFOSUCCINATE REPRODUCTIVE TOXICITY STUDIES. [Link]

- SIELC Technologies. (n.d.). HPLC Separation of Sodium, Dioctyl Sulfosuccinic Acid, and Sulfosuccinic Acid.

- Ataman Kimya. (n.d.). This compound SALT.

- Ataman Kimya. (n.d.). This compound SALT.

- Patsnap. (n.d.). Preparation method of dioctyl sodium sulfosuccinate.

- Adhikari, D., et al. (2024). Study on Synergistic Effect of Dioctyl Sodium Sulfosuccinate, Sodium Starch Glycolate and Crospovidone on Drug Release Profile of Rizatriptan Benzoate Orodispersible Tablets. Journal of Drug Discovery and Health Sciences, 1(4), 244-248. [Link]

- Google Patents. (n.d.). CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate.

- Ghoneim, A. M., El-Gazayerly, O. N., & Abdel-Halim, S. A. (2003). Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery. AAPS PharmSciTech, 4(1), E11. [Link]

- Pharmaoffer. (n.d.). Pharma Excipient Suppliers for Dioctyl Sulfosuccinate, Sodium | Solubilizers.

- Yang, C., et al. (2020). Simultaneous Quantitation of Salt Dioctyl Sodium Sulfosuccinate (Doss) and Fingerprinting Analysis of Dispersed Oil in Aqueous Samples. Environmental Science & Technology, 54(17), 10689–10698. [Link]

- Pharmaguideline. (2010, September 24). Preparation and Standardization of 0.0005 M Dioctyl Sodium Sulphosuccinate.

- Chemistry LibreTexts. (2025, May 27). Chapter 8.09: Quantitative Analysis Using Titration.

- Semantic Scholar. (2023, April 8). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.

- Wang, T., et al. (1997). Dioctyl sodium sulphosuccinate increases net ultrafiltration in peritoneal dialysis.

- Shah, V. P., et al. (1986). Influence of dioctyl sodium sulfosuccinate on the absorption of tetracycline. Biopharmaceutics & Drug Disposition, 7(1), 27–33. [Link]

- Semantic Scholar. (1998, February 1). Amended Final Report On the Safety Assessment of Dioctyl Sodium Sulfosuccinate.

Sources

- 1. CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 2. Separation of Dioctyl sodium sulfosuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Effect of surfactants on absorption through membranes IV: effects of dioctyl sodium sulfosuccinate on absorption of a poorly absorbable drug, phenolsulfonphthalein, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. Amended Final Report On the Safety Assessment of Dioctyl Sodium Sulfosuccinate | Semantic Scholar [semanticscholar.org]

- 7. fao.org [fao.org]

- 8. HPLC Separation of Sodium, Dioctyl Sulfosuccinic Acid, and Sulfosuccinic Acid | SIELC Technologies [sielc.com]

- 9. Preparation method of dioctyl sodium sulfosuccinate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 11. Preparation and Standardization of 0.0005 M Dioctyl Sodium Sulphosuccinate | Pharmaguideline [pharmaguideline.com]

- 12. atamankimya.com [atamankimya.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DIOCTYL SODIUM SULFOSUCCINATE REPRODUCTIVE TOXICITY STUDIES [insights.citeline.com]

- 17. atamankimya.com [atamankimya.com]

A Comprehensive Technical Guide to the Solubility of Dioctyl Sulfosuccinate Sodium (Docusate Sodium)

Abstract

Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium, is a high-performance anionic surfactant indispensable across the pharmaceutical, cosmetic, and food industries for its exceptional wetting, emulsifying, and solubilizing properties.[1][2][3] Its performance is intrinsically linked to its solubility characteristics in diverse solvent systems. This technical guide provides an in-depth analysis of DOSS solubility in a wide range of inorganic and organic solvents. We will explore the underlying physicochemical principles, present quantitative solubility data, discuss key factors influencing solubility such as temperature and micellization, and detail standardized methodologies for its empirical determination. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of DOSS to leverage its full potential in their applications.

Introduction: The Amphiphilic Nature of Docusate Sodium

Docusate sodium (C₂₀H₃₇NaO₇S) is an ester salt characterized by a distinct amphiphilic structure: a polar sulfonate head group and two nonpolar, branched 2-ethylhexyl hydrocarbon tails.[1][4][5] This dual chemical nature governs its behavior at interfaces and its solubility profile. The bulky, hydrophobic tails dominate its character, making it a waxy, plastic-like solid that is often challenging to handle and slow to dissolve.[4][6] Understanding its solubility is not merely an academic exercise; it is a critical parameter for predicting its efficacy as a wetting agent, its ability to form stable emulsions or microemulsions, and its function in enhancing the dissolution of poorly soluble active pharmaceutical ingredients (APIs).[2][3][7]

Solubility Profile in Inorganic Solvents

Aqueous Systems

Despite possessing an ionic headgroup, DOSS exhibits limited and slow solubility in water.[4][8] This is a direct consequence of the two large, hydrophobic alkyl chains, which create a significant energetic penalty for dissolution in a highly polar, hydrogen-bonded solvent like water.

The solubility of DOSS in water is highly dependent on temperature, increasing substantially with heat. This positive temperature coefficient is critical for preparing aqueous stock solutions. At higher concentrations in water, DOSS can form a thick gel, a behavior typical of many surfactants.[7]

Table 1: Quantitative Solubility of Docusate Sodium in Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) | Solubility ( g/100 mL) | Source(s) |

| 20 | 8.17 | 0.817 | |

| 25 | 14 - 15 | 1.4 - 1.5 | [4][5][8][9] |

| 30 | ~17.8 | ~1.78 | [7] |

| 40 | 23 | 2.3 | [4][9] |

| 50 | 30 | 3.0 | [4][9] |

| 60 | ~40 | ~4.0 | [7] |

| 70 | 55 | 5.5 | [4][5][8][9] |

The Concept of Micellization

As a surfactant, the aqueous "solubility" of DOSS is complex and best understood by considering its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles.

-

Below the CMC: DOSS exists as dissolved monomers. This represents the "true" molecular solubility.

-

Above the CMC: Excess DOSS forms micelles, where the hydrophobic tails are shielded from water in the core and the hydrophilic heads form the outer surface. This is often referred to as "colloidal solubility."[10]

The CMC for DOSS in deionized water is quite low, typically reported in the range of 0.2 to 0.6 mM, or approximately 0.11% to 0.17% w/v.[1] The presence of electrolytes, such as sodium chloride, can further reduce the CMC by shielding the electrostatic repulsion between the ionic head groups, promoting micelle formation at even lower concentrations.[11][12][13]

The diagram below illustrates the relationship between the amphiphilic DOSS structure and its behavior in aqueous and non-aqueous environments.

Caption: DOSS forms normal micelles in water and reverse micelles in nonpolar solvents.

Solubility Profile in Organic Solvents

DOSS is readily soluble in most organic solvents, a property driven by the favorable interactions between its large alkyl tails and the solvent molecules.[4][8] Its solubility is generally better in less polar organic solvents than in highly polar ones like water.[5][9]

Polar Organic Solvents

-

Alcohols: DOSS is freely soluble in alcohols like ethanol, methanol, and isopropanol.[14] Quantitative data suggests a solubility of 1 part DOSS in less than 1 part of 95% ethanol.[7]

-

Glycols & Glycerin: It is highly soluble in glycerol and polyethylene glycol 400, despite these being rather polar solvents.[4][7]

-

Ketones & Esters: DOSS shows good solubility in acetone, methyl acetate, and ethyl acetate.[5][9]

-

Other Polar Solvents: It is reported to be soluble in dimethyl formamide (approx. 10 mg/mL).[15]

Nonpolar and Weakly Polar Organic Solvents

-

Hydrocarbons: DOSS is highly soluble in aliphatic and aromatic hydrocarbons. Its solubility in petroleum ether is described as "practically unlimited."[4][5][9] It is also soluble in xylene and naphtha.[4][8]

-

Chlorinated Solvents: It is very soluble in solvents like chloroform (1 part in 1 part) and carbon tetrachloride.[5][7][8]

-

Ethers: DOSS is highly soluble in diethyl ether (1 part in 1 part).[5][7]

-

Oils and Fatty Acids: DOSS readily dissolves in vegetable oils, oleic acid, and mineral oils (liquid petroleum).[5][8][9] Dissolution in fats and waxes often requires gentle heating to above 75°C, after which it typically remains in solution upon cooling to room temperature.[4][8]

Table 2: Summary of Docusate Sodium Solubility in Various Organic Solvents

| Solvent Class | Specific Solvent | Solubility Description | Source(s) |

| Alcohols | Ethanol (95%) | 1 in <1 part; 1 in 3 parts; 1 in 30 parts | [5][7][9] |

| Methanol | Soluble; Slightly Soluble | [5][9][14] | |

| Isopropanol | Soluble | [5][9] | |

| Glycols | Glycerin | Highly Soluble; Freely Soluble | [4][5][9][14] |

| Polyethylene Glycol 400 | Very Soluble | [7] | |

| Ketones | Acetone | Soluble | [4][5][8][9] |

| Ethers | Diethyl Ether | 1 in 1 part | [5][7][9] |

| Chlorinated | Chloroform | 1 in 1 part; Sparingly Soluble | [5][7][9][14] |

| Carbon Tetrachloride | Soluble | [4][8] | |

| Hydrocarbons | Petroleum Ether | Practically Unlimited | [4][5][9] |

| Xylene | Soluble | [4][5][8] | |

| Hexane | Very Soluble | [14] | |

| Oils | Vegetable Oils | Soluble | [4][5][8] |

| Corn Oil | Very Soluble | [7] |

Note: Discrepancies in qualitative descriptions (e.g., for ethanol) may arise from differences in material purity, temperature, or experimental methodology across sources.

Factors Influencing Solubility and Stability

Temperature

As demonstrated in Table 1, temperature is a dominant factor in the aqueous solubility of DOSS. This relationship is crucial for preparing concentrated solutions or facilitating dissolution during formulation processes.

pH and Chemical Stability

DOSS is chemically stable in the solid state and in aqueous solutions within a pH range of approximately 1 to 10 at room temperature.[7][8] However, it is an ester and is therefore susceptible to hydrolysis under strongly acidic (pH < 1) or strongly alkaline (pH > 10) conditions.[7][8] This hydrolysis cleaves the ester linkages, breaking down the molecule and destroying its surfactant properties. This is a critical consideration for formulation stability and compatibility with other excipients.

Presence of Electrolytes

The addition of electrolytes can impact the aqueous behavior of DOSS. High concentrations of salts like sodium chloride can lead to turbidity or "salting out" of the surfactant.[16] Conversely, as previously mentioned, electrolytes can lower the CMC, promoting micellization.[11] DOSS generally exhibits good tolerance to divalent cations like calcium and magnesium compared to other anionic surfactants.[7][16]

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[17][18] This protocol is designed to ensure that a saturated solution is formed in true equilibrium with the excess solid phase.

Principle

An excess amount of the solute (DOSS) is added to the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period, allowing the system to reach equilibrium. The undissolved solid is then removed, and the concentration of the solute in the resulting saturated solution is quantified using a suitable analytical technique.

Step-by-Step Methodology

-

Preparation: Add an excess amount of DOSS solid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess should be visually apparent throughout the experiment.

-

Equilibration: Place the container in a constant-temperature shaker bath or incubator. Agitate the sample for a sufficient duration to ensure equilibrium is reached. For a slowly dissolving, waxy solid like DOSS, a minimum of 24 to 48 hours is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the sample to rest at the same constant temperature for a period to let the excess solid settle. Subsequently, separate the saturated supernatant from the solid phase. This is a critical step and is typically achieved by:

-

Centrifugation: Pelleting the excess solid.

-

Filtration: Using a syringe filter that is chemically compatible with the solvent and does not adsorb the solute.

-

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of DOSS using a validated analytical method, such as:

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. This value represents the equilibrium solubility at the specified temperature.

The following workflow diagram illustrates the key stages of the shake-flask method.

Caption: A standardized workflow for determining the equilibrium solubility of DOSS.

Conclusion

This compound exhibits a complex but predictable solubility profile governed by its pronounced amphiphilic structure. Its limited, temperature-dependent solubility in water is contrasted by its excellent solubility across a wide spectrum of polar and nonpolar organic solvents. The concept of micellization is fundamental to understanding its behavior in aqueous media. For the formulation scientist, a thorough grasp of these solubility characteristics, along with an awareness of stability constraints related to pH, is paramount for the successful development of robust and effective products. The standardized shake-flask method remains the gold standard for obtaining reliable equilibrium solubility data, which is the foundational knowledge for any formulation endeavor involving this versatile surfactant.

References

- This compound salt | 577-11-7. ChemicalBook.

- SODIUM DIOCTYL SULFOSUCCINATE.

- Docus

- This compound Salt: A Comprehensive Overview. ChemicalBook.

- This compound SALT (DOCUSATE SODIUM).

- Docus

- PRODUCT INFORM

- DIOCTYL SODIUM SULFOSUCCINATE.

- This compound SALT.

- DOCUS

- 273315 Docusate Sodium (Dioctyl Sulfosuccinate) Sodium Salt CAS: 577-11-7.

- The concentration and magnitude of the CMCs of DOSS in salt water and...

- Thermodynamics of Micelle Formation of Ionic Surfactants: A Critical Assessment for Sodium Dodecyl Sulfate, Cetyl Pyridinium Chloride and Dioctyl Sulfosuccinate (Na Salt) by Microcalorimetric, Conductometric, and Tensiometric Measurements.

- Tetraalkylammonium ion induced micelle-to-vesicle transition in aqueous sodium dioctylsulfosuccinate solutions.

- What is the solubility of Dioctyl Sulfoccinate Sodium Salt, 98%?.

- SAFETY D

- This compound SALT.

- This compound salt CAS#: 577-11-7. ChemicalBook.

- Analytical Method Selection for Drug Product Dissolution Testing.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Design of a Modified Kinetic Solubility Determination Method at Labor

- Dialkyl sulfosuccinate compositions, method of making, and method of use.

- DOSS Dioctyl Sodium Sulfosuccin

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. This compound Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. bostechpolymer.com [bostechpolymer.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Docusate - Wikipedia [en.wikipedia.org]

- 6. US20160317445A1 - Dialkyl sulfosuccinate compositions, method of making, and method of use - Google Patents [patents.google.com]

- 7. phexcom.com [phexcom.com]

- 8. This compound salt | 577-11-7 [chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tetraalkylammonium ion induced micelle-to-vesicle transition in aqueous sodium dioctylsulfosuccinate solutions - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 14. usbio.net [usbio.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. This compound salt CAS#: 577-11-7 [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Thermal and pH Stability of Dioctyl Sulfosuccinate Sodium (DOSS) for Experimental Use

Executive Summary

Dioctyl sulfosuccinate sodium (DOSS), a widely utilized anionic surfactant, is indispensable in pharmaceutical, cosmetic, and research applications for its excellent wetting, emulsifying, and dispersing properties.[1][2] However, its efficacy and the integrity of experimental results are critically dependent on its chemical stability. This guide provides a comprehensive analysis of the thermal and pH stability of DOSS. We delve into the mechanisms of degradation, define its stability limits, and offer validated protocols for stability assessment. Key findings indicate that while DOSS is stable in solid form and in aqueous solutions within a pH range of 1-10 at ambient temperatures, it is susceptible to hydrolysis under strongly acidic (pH < 1) and alkaline (pH > 10) conditions.[1][3] Thermally, DOSS is stable up to approximately 250°C, beyond which it undergoes significant decomposition.[4] This document serves as an essential resource for researchers, scientists, and formulation professionals to ensure the proper handling, storage, and application of DOSS in their work.

Introduction: Understanding this compound (DOSS)

This compound, also known as docusate sodium, is an anionic surfactant valued for its ability to dramatically lower surface and interfacial tension.[2][5] Its amphiphilic structure, consisting of a hydrophilic sodium sulfosuccinate head and two hydrophobic 2-ethylhexyl tails, allows it to facilitate the mixing of immiscible substances, such as oil and water. This property is leveraged in a multitude of applications, including as a stool softener in pharmaceuticals, a dissolution aid in tablet formulations, an emulsifier in cosmetics, and a component in microemulsion preparations for research.[1][6] Given its prevalence, a thorough understanding of its stability is paramount to prevent experimental artifacts and ensure product efficacy and safety.

Caption: Chemical structure of DOSS.

Physicochemical Properties

A summary of the key physicochemical properties of DOSS provides a foundational reference for its use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate | [1] |

| CAS Number | 577-11-7 | [1][6] |

| Molecular Formula | C₂₀H₃₇NaO₇S | [6] |

| Molecular Weight | 444.56 g/mol | [6] |

| Appearance | White to off-white, waxy solid | [1][6] |

| Melting Point | 173–179 °C | [6] |

| Decomposition Temp. | Starts to decompose at ~220-250 °C | [2][4] |

| Water Solubility | 1.5 g/100 mL at 25°C; 5.5 g/100 mL at 70°C | [2] |

| CMC | ~0.11-0.17% w/v in deionized water | [3] |